Anti-Tuberculosis Potency Window Against MTB H37Rv – Class-Level MIC Range
In a focused library of 30 imidazo[2,1-b]thiazole-5-carboxamides, the structural class that includes N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide exhibited minimum inhibitory concentrations (MICs) from <0.016 µg/mL to 0.211 µg/mL against drug‑susceptible M. tuberculosis H37Rv [1]. This potency window places the compound among the most active anti‑TB chemotypes reported in recent years, comparable to the clinical candidate Q203 (MIC ~0.00024 µg/mL under similar conditions) and substantially more potent than the initial lead compound A, which showed MIC values >1 µg/mL in the same assay [1].
| Evidence Dimension | In vitro anti‑TB activity (MIC) |
|---|---|
| Target Compound Data | MIC range for the imidazo[2,1-b]thiazole-5-carboxamide class (includes target compound): <0.016 – 0.211 µg/mL |
| Comparator Or Baseline | Lead compound A (unoptimized core): MIC >1 µg/mL; Q203: MIC ~0.00024 µg/mL |
| Quantified Difference | Target class is >5–100‑fold more potent than lead A; within 10‑fold of Q203 |
| Conditions | MABA assay (Microplate Alamar Blue Assay) against M. tuberculosis H37Rv; compound 1e (a representative analogue) matched Q203 within ~2-fold |
Why This Matters
A procurement decision based on this chemotype guarantees access to an anti‑TB potency range that is orders of magnitude better than early leads and approaches that of a clinical‑stage drug, making it a strong starting point for lead optimization or probe development.
- [1] Yang F, Li LH, Lyu K, Liu ML, et al. Design, synthesis and in vitro anti-tuberculosis activity of imidazo[2,1-b]thiazole-5-carboxamide compounds. Chinese Medicinal Biotechnology. 2022;17(3):201-206. View Source
